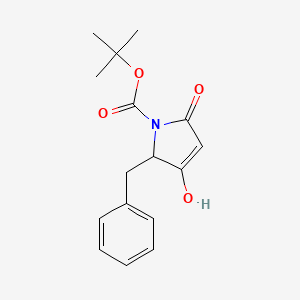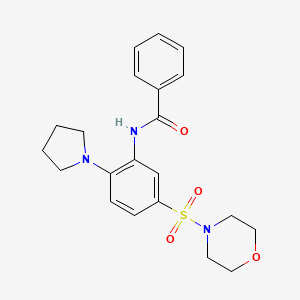
2-(((4-Acetamidobenzylidene)hydrazono)methyl)quinoxaline 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide is a complex organic compound with a molecular formula of C18H15N5O3 This compound is notable for its unique structure, which includes a quinoxaline moiety and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide typically involves the condensation of 1,4-dioxido-2-quinoxalinecarboxaldehyde with 4-acetamidobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Carbadox: A compound with a similar quinoxaline structure, used as an antimicrobial agent.
Quinoxaline N-oxides: A class of compounds with similar structural features and biological activities.
Uniqueness
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide is unique due to its specific combination of a quinoxaline moiety and a hydrazone linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15N5O3 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[4-[(E)-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N5O3/c1-13(24)21-15-8-6-14(7-9-15)10-19-20-11-16-12-22(25)17-4-2-3-5-18(17)23(16)26/h2-12H,1H3,(H,21,24)/b19-10+,20-11+ |
InChI Key |
XQYDCJBRCCFKJY-ROUMAOROSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/N=C/C2=[N+](C3=CC=CC=C3[N+](=C2)[O-])[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=[N+](C3=CC=CC=C3[N+](=C2)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)


![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)
